molecular formula C13H12N2O2 B2540288 Benzyl pyridin-4-ylcarbamate CAS No. 260262-86-0

Benzyl pyridin-4-ylcarbamate

Cat. No.: B2540288
CAS No.: 260262-86-0
M. Wt: 228.251
InChI Key: BYXMESOVSKFXEB-UHFFFAOYSA-N
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Description

Benzyl pyridin-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a pyridin-4-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl pyridin-4-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with pyridin-4-ylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Benzyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Benzyl pyridin-4-ylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl pyridin-4-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the pyridinyl group.

    Pyridin-4-ylcarbamate: Similar structure but lacks the benzyl group.

    Phenyl pyridin-4-ylcarbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl pyridin-4-ylcarbamate is unique due to the presence of both benzyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-pyridin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXMESOVSKFXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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